H-Gly-Gly-His-Gly-OH

描述

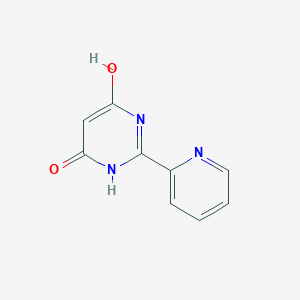

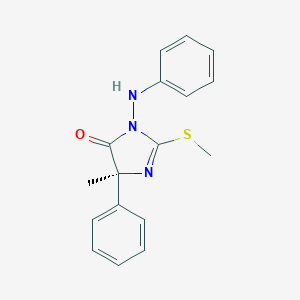

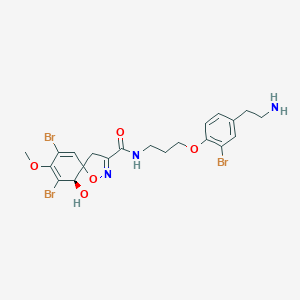

“H-Gly-Gly-His-Gly-OH” is a peptide composed of two glycine (Gly) residues and one histidine (His) residue . It is used in research and has the ability to detect and remove the concentration of Cu2+ ions in wastewater by forming a tripeptide complex with copper and nickel ions .

Synthesis Analysis

Peptide synthesis involves overcoming two main obstacles: the statistical nature of peptide formation and the reactivity of carboxyl acids and amines . The synthesis of a peptide like “H-Gly-Gly-His-Gly-OH” would require selective acylation of a free amine and activation of a designated carboxyl function .Molecular Structure Analysis

The molecular formula of “H-Gly-Gly-His-Gly-OH” is C10H15N5O4, and it has a molecular weight of 269.26 . The InChI key is PDAWDNVHMUKWJR-ZETCQYMHSA-N .Physical And Chemical Properties Analysis

“H-Gly-Gly-His-Gly-OH” has a density of 1.44 g/cm3, a boiling point of 856.7ºC at 760 mmHg, and a melting point of 224ºC . Its flash point is 471.9ºC .科学研究应用

Metal Ion Binding

H-Gly-Gly-His-Gly-OH, also known as Gly-Gly-His or GGH, is known for its ability to bind with metal ions such as copper (Cu II) and nickel (Ni II) . This property makes it useful in various fields of research.

Protein Crosslinking

The Ni (II) complex of GGH has been shown to mediate protein crosslinking by oxidants . This can be particularly useful in the study of protein structures and interactions.

Biosensors

GGH has been used in biosensors for the electrochemical detection of Cu (II) ions . This application is significant in environmental monitoring and medical diagnostics.

Membrane Interaction Studies

His-rich peptides, including GGH, have been studied for their interaction with cellular membranes . Understanding these interactions can provide insights into various biological processes and could lead to the development of new therapeutic strategies.

Research Material Supplier

H-Gly-Gly-His-Gly-OH is supplied by various biochemical product companies for use in scientific research . It’s available in different forms and purities to meet the diverse needs of researchers.

作用机制

Target of Action

H-Gly-Gly-His-Gly-OH, also known as Glycylhistidylglycine, is a Cu (II) and Ni (II)-binding tripeptide . The primary targets of this compound are copper (Cu2+) and nickel (Ni2+) ions . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and gene expression .

Mode of Action

The compound forms a tripeptide complex with copper and nickel ions . This interaction mediates protein crosslinking by oxidants . The Ni (II) complex of Glycylhistidylglycine has been shown to mediate this process .

Biochemical Pathways

The formation of the tripeptide complex with copper and nickel ions affects the bioavailability of these metal ions . This can influence various biochemical pathways where these ions act as cofactors. For instance, copper is involved in the function of numerous enzymes, such as cytochrome c oxidase and superoxide dismutase .

Pharmacokinetics

The compound’s ability to bind copper and nickel ions suggests that it may influence the bioavailability of these ions .

Result of Action

The primary molecular effect of H-Gly-Gly-His-Gly-OH is the formation of a tripeptide complex with copper and nickel ions, which can mediate protein crosslinking . This can have various cellular effects, depending on the specific proteins and pathways involved .

Action Environment

The action, efficacy, and stability of H-Gly-Gly-His-Gly-OH can be influenced by various environmental factors. For instance, the presence and concentration of copper and nickel ions in the environment would directly affect the compound’s ability to form the tripeptide complex . Other factors, such as pH and temperature, could also potentially influence the compound’s action.

安全和危害

The safety data sheet for a similar peptide, “H-His-Gly-Gly-OH”, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

属性

IUPAC Name |

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O5/c13-2-9(19)15-4-10(20)18-8(1-7-3-14-6-17-7)12(23)16-5-11(21)22/h3,6,8H,1-2,4-5,13H2,(H,14,17)(H,15,19)(H,16,23)(H,18,20)(H,21,22)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGNJJXHZZTKQI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926075 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Gly-His-Gly-OH | |

CAS RN |

128114-56-7 | |

| Record name | N-(N-(N-Glycylglycyl)-L-histidyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128114567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)